molecular formula C22H23IN4O B3018872 3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251676-02-4

3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B3018872
CAS No.: 1251676-02-4
M. Wt: 486.357
InChI Key: HUQZFCBEPMSFLG-UHFFFAOYSA-N
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Description

3-(Azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridin-4-amine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and an N-linked 4-iodophenyl group.

Properties

IUPAC Name

azepan-1-yl-[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQZFCBEPMSFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

The molecular formula of this compound is C24H28N4O, with a molecular weight of 388.5 g/mol. The structure includes a naphthyridine core substituted with an azepane carbonyl and an iodophenyl group, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, a related study demonstrated that certain naphthyridine derivatives displayed cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The cytotoxicity was assessed using IC50 values, with some compounds showing promising results compared to standard chemotherapeutics like tamoxifen .

CompoundCell LineIC50 (µM)Comparison
This compoundMCF-7TBDTBD
Related Naphthyridine DerivativeMCF-747.92Tamoxifen

The proposed mechanism of action for naphthyridine derivatives involves the inhibition of DNA synthesis and interference with cell cycle progression. This is achieved through the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and the modulation of Bcl-2 family proteins .

G Protein-Coupled Receptor Interaction

This compound may also interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. The interaction with specific GPCRs could lead to downstream effects that modulate cellular responses such as proliferation and apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of various naphthyridine derivatives for their biological activity. In vitro assays were conducted to assess their efficacy against cancer cell lines, revealing that modifications in the substituents significantly influenced their potency. For example, the introduction of different alkyl groups on the naphthyridine ring altered the compound's lipophilicity and consequently its bioavailability and activity against target cells .

Scientific Research Applications

The compound 3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
  • Case Studies : In vitro studies demonstrated a reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Research indicates:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When used in combination with other antibiotics, it may enhance their efficacy, potentially reducing resistance development.

Neuroprotective Effects

Preliminary research suggests that this compound could have neuroprotective effects, making it a candidate for treating neurodegenerative diseases:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
  • Research Findings : Animal models have shown improved cognitive function when treated with this compound.

Data Table of Applications

ApplicationMechanism of ActionReference Study
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuroprotectiveReduces oxidative stress

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Naphthyridine Derivatives

Compound Name Position 3 Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Azepane-1-carbonyl 4-Iodophenyl C23H24IN4O* ~484 (estimated) High lipophilicity due to iodine
3-(Azepane-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine Azepane-1-carbonyl 4-Fluoro-2-methylphenyl C23H25FN4O 392.5 Fluorine enhances electronegativity
3-(Azepane-1-carbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine Azepane-1-carbonyl 3,4-Dimethoxyphenyl C24H28N4O3 420.5 Methoxy groups improve solubility
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine 3-Cyclopropyl-oxadiazole 1,4-Benzodioxin-6-yl C24H22N4O3 Not provided Oxadiazole introduces rigidity

*Estimated based on substituent adjustments (iodine atomic weight = 127).

Position 3 Substituents

  • Azepane-1-carbonyl : Present in the target compound and analogues , this group likely improves solubility due to the polar carbonyl and the azepane ring’s flexibility. Compared to the oxadiazole group in , azepane-1-carbonyl may enhance metabolic stability.
  • Oxadiazole : In , the 3-cyclopropyl-oxadiazole introduces aromaticity and rigidity, which could affect binding pocket interactions.

N-Substituent Variations

  • 4-Fluoro-2-methylphenyl : Fluorine’s electronegativity may strengthen hydrogen bonding, while the methyl group adds steric hindrance.
  • 3,4-Dimethoxyphenyl : Methoxy groups enhance solubility via hydrogen bonding and may influence receptor selectivity.

Pharmacological Implications (Inferred)

  • The target’s iodine substituent may prolong half-life due to reduced metabolic clearance, a feature absent in fluorine- or methoxy-containing analogues.
  • Azepane-1-carbonyl derivatives (target, ) are structurally distinct from oxadiazole-containing compounds (), suggesting divergent target profiles.

Research Findings and Limitations

  • Data Gaps : The evidence lacks direct pharmacological or thermodynamic data (e.g., IC50, LogP). Comparative efficacy or toxicity profiles remain speculative.
  • Structural Predictions : Molecular modeling tools (e.g., SHELXL , ORTEP-III ) could elucidate conformational differences between analogues.

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